

# Application Note: Demonstrating Solvatochromism with Cupric Chloride in Various Solvents

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## Compound of Interest

Compound Name: Cupric chloride hydrate

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## Abstract

This application note provides a detailed protocol for demonstrating the phenomenon of solvatochromism using copper(II) chloride ( $\text{CuCl}_2$ ) in a selection of common laboratory solvents. The distinct color changes observed when  $\text{CuCl}_2$  is dissolved in solvents of varying polarity serve as a powerful visual illustration of the effect of the solvent environment on the coordination chemistry and electronic transitions of a transition metal complex. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical education, providing both qualitative observations and quantitative spectroscopic data, along with a detailed experimental protocol and explanatory diagrams.

## Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.<sup>[1]</sup> This change in color is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule or ion by the solvent molecules. The solvent's polarity and its ability to act as a ligand can significantly alter the energy gap between the electronic states, leading to a shift in the absorption maximum ( $\lambda_{\text{max}}$ ) in the visible spectrum.

Copper(II) chloride is an excellent compound for demonstrating solvatochromism. In its anhydrous form, it is a yellowish-brown solid, while the dihydrate ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ ) is a blue-green

solid.[2][3] When dissolved in various solvents, the copper(II) ion forms different complex ions, each with a characteristic color. This is due to the coordination of solvent molecules and chloride ions to the  $\text{Cu}^{2+}$  center, which alters the d-orbital splitting and, consequently, the energy of d-d electronic transitions.[4][5][6][7]

## Data Presentation

The solvatochromic behavior of copper(II) chloride was investigated in water, ethanol, and acetone. The observed colors and the corresponding UV-Vis absorption maxima ( $\lambda_{\text{max}}$ ) are summarized in the table below.

Solvent	Dielectric Constant ( $\epsilon$ ) at 20°C	Observed Color of $\text{CuCl}_2$ Solution	Absorption Maxima ( $\lambda_{\text{max}}$ ) (nm)
Water	80.1	Blue	~815[4]
Ethanol	24.55	Green	~650-900 (broad)[8][9]
Acetone	20.7	Yellow/Green to Brown	~472, ~927[4]

Note: The observed colors can vary with the concentration of the cupric chloride and the presence of any water in the organic solvents.

## Experimental Protocols

This section provides a detailed methodology for observing and quantifying the solvatochromism of cupric chloride.

## Materials and Equipment

- Copper(II) chloride dihydrate ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Deionized water
- Absolute ethanol
- Anhydrous acetone

- Volumetric flasks (10 mL)
- Beakers
- Magnetic stirrer and stir bars
- UV-Vis spectrophotometer
- Cuvettes (1 cm path length)

## Protocol for Solution Preparation and Observation

- Preparation of Stock Solution (Optional but Recommended): Prepare a stock solution of  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  in a suitable solvent (e.g., water) to ensure accurate dilutions.
- Solvent Preparation: Ensure all organic solvents are as anhydrous as possible to observe the most distinct color changes.
- Dissolution of  $\text{CuCl}_2$ :
  - Accurately weigh a small amount of  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  (e.g., 170 mg, 1.0 mmol) and dissolve it in 10 mL of deionized water in a volumetric flask.<sup>[4]</sup> Observe the resulting blue color.
  - Repeat the process by dissolving the same amount of  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  in 10 mL of absolute ethanol. Observe the resulting green color.
  - Repeat the process by dissolving the same amount of  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  in 10 mL of anhydrous acetone. Observe the resulting yellow/green to brown color.<sup>[10]</sup>
- Qualitative Observation: Note and record the distinct colors of the three solutions. These visual differences provide a clear qualitative demonstration of solvatochromism.

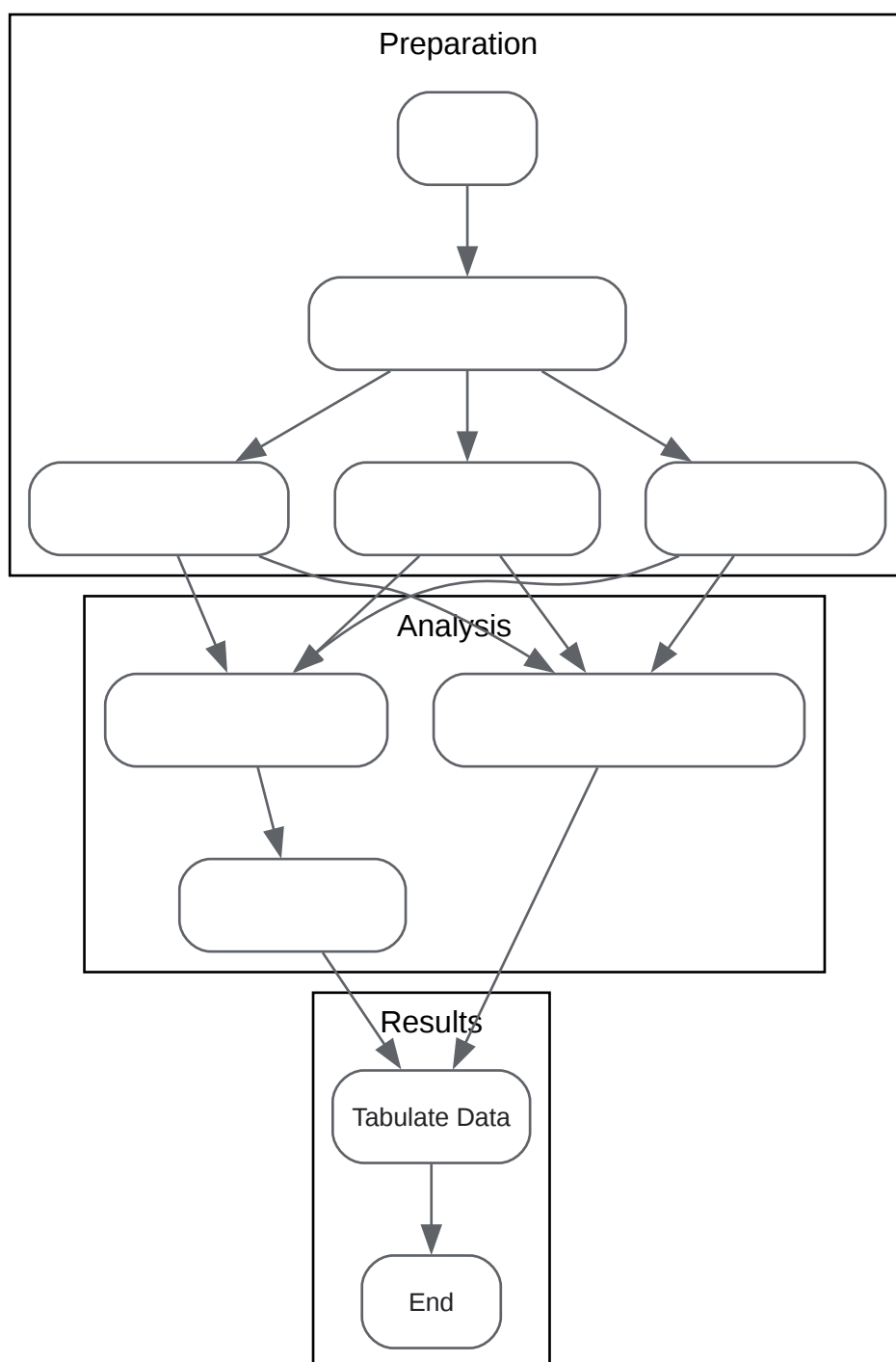
## Protocol for UV-Vis Spectroscopic Analysis

- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range to scan from 400 nm to 1100 nm.

- Blank Measurement: Fill a cuvette with the pure solvent (water, ethanol, or acetone) to be used for the measurement and use it to zero the spectrophotometer (record a baseline).
- Sample Measurement:
  - Rinse the cuvette with a small amount of the prepared  $\text{CuCl}_2$  solution in the corresponding solvent.
  - Fill the cuvette with the  $\text{CuCl}_2$  solution and place it in the spectrophotometer.
  - Record the absorption spectrum.
  - Repeat for each of the different solvent solutions.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each solution from the recorded spectra.

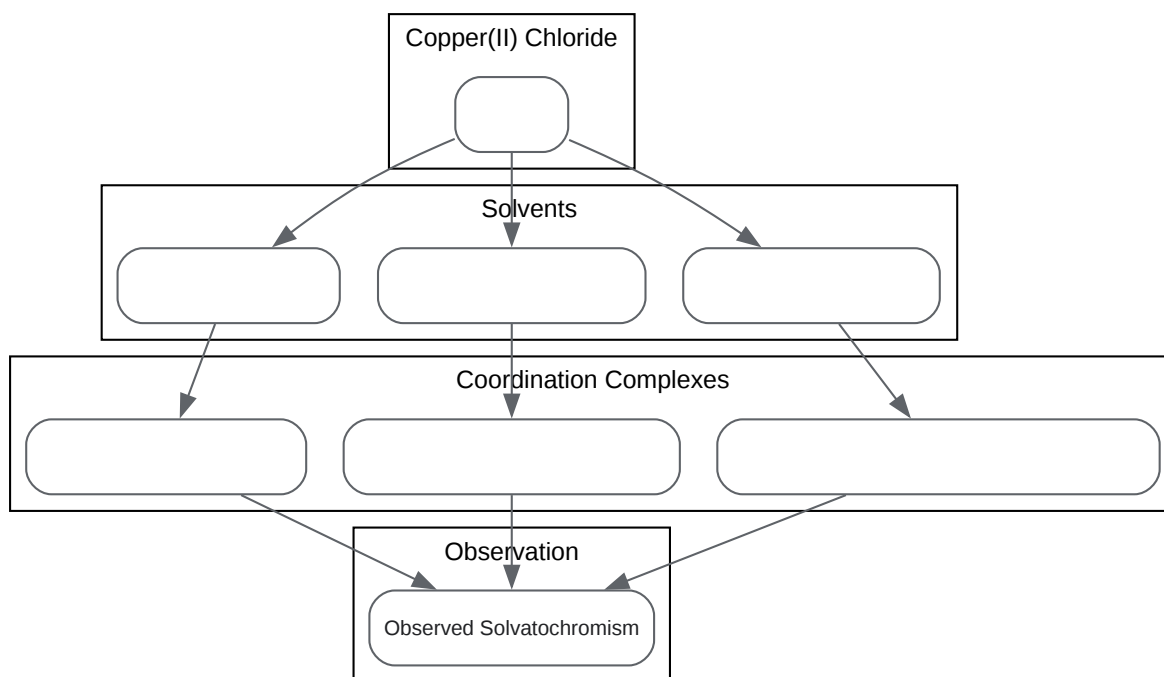
## Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the observed solvatochromism.



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Caption: Experimental workflow for demonstrating solvatochromism.



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Caption: Logical relationship of CuCl<sub>2</sub> solvatochromism.

## Discussion of Results

The observed color changes are a direct result of the different coordination environments around the copper(II) ion in each solvent.

- In water, a highly polar and coordinating solvent, the copper(II) ion is typically surrounded by six water molecules, forming the hexaaquacopper(II) complex, [Cu(H<sub>2</sub>O)<sub>6</sub>]<sup>2+</sup>, which is responsible for the characteristic blue color.[3]
- In ethanol, a less polar solvent, there is a greater tendency for the chloride ions to coordinate to the copper center, leading to the formation of various chloro-aqua or chloro-ethanol complexes, such as [CuCl<sub>2</sub>(EtOH)<sub>2</sub>]. The presence of these species results in the green color of the solution.

- In acetone, a solvent of even lower polarity, the chloride ions are more strongly coordinated to the copper ion. This leads to the formation of species like  $[\text{CuCl}_3(\text{Me}_2\text{CO})]^-$  and  $[\text{CuCl}_4]^{2-}$ , which are yellow to green in color. The overall solution color can appear yellow, green, or even brownish depending on the specific equilibrium of these complexes.<sup>[10][11]</sup>

The UV-Vis spectra provide quantitative evidence for these changes. The shift in the absorption maxima ( $\lambda_{\text{max}}$ ) to different wavelengths reflects the change in the energy required for d-d electronic transitions in the differently coordinated copper(II) complexes.

## Conclusion

The solvatochromism of copper(II) chloride provides a visually striking and conceptually accessible demonstration of the influence of solvent on chemical species. The straightforward experimental protocol and the clear correlation between the solvent environment and the resulting color and spectroscopic properties make this system an invaluable tool for both educational purposes and for researchers studying solvent effects in chemical reactions and material properties.

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